molecular formula C10H11F2N B15240865 5,7-Difluoro-3,3-dimethyl-2,3-dihydro-1H-indole

5,7-Difluoro-3,3-dimethyl-2,3-dihydro-1H-indole

Cat. No.: B15240865
M. Wt: 183.20 g/mol
InChI Key: SUAQAVBMEAIQQW-UHFFFAOYSA-N
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Description

5,7-Difluoro-3,3-dimethyl-2,3-dihydro-1H-indole is a fluorinated indole derivative. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The presence of fluorine atoms in the compound can significantly alter its chemical properties, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Difluoro-3,3-dimethyl-2,3-dihydro-1H-indole typically involves the introduction of fluorine atoms into the indole ring. One common method is the electrophilic fluorination of a suitable indole precursor. This can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from commercially available starting materials. The process would include steps such as halogenation, cyclization, and fluorination, followed by purification techniques like recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

5,7-Difluoro-3,3-dimethyl-2,3-dihydro-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxindole derivatives.

    Reduction: Reduction reactions can convert it into different hydrogenated forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the indole ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Reagents such as halogens (Cl2, Br2) or organometallic compounds (Grignard reagents) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxindole derivatives, while substitution reactions can introduce various functional groups, leading to a diverse range of indole derivatives.

Scientific Research Applications

5,7-Difluoro-3,3-dimethyl-2,3-dihydro-1H-indole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5,7-Difluoro-3,3-dimethyl-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. The fluorine atoms can enhance the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 5-Fluoroindole
  • 7-Fluoroindole
  • 3,3-Dimethylindole

Uniqueness

5,7-Difluoro-3,3-dimethyl-2,3-dihydro-1H-indole is unique due to the presence of two fluorine atoms at specific positions on the indole ring. This structural feature can significantly influence its chemical and biological properties, making it distinct from other indole derivatives.

Biological Activity

5,7-Difluoro-3,3-dimethyl-2,3-dihydro-1H-indole is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), case studies, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical properties:

  • Molecular Formula : C10H10F2N
  • Molecular Weight : 183.20 g/mol
  • CAS Number : 1527689-49-1

Biological Activity Overview

This compound has been investigated for various biological activities, including:

  • Antiviral Activity : The compound has shown promise as an antiviral agent. Research indicates that indole derivatives can inhibit viral replication by targeting specific viral enzymes. For instance, compounds with similar structures have demonstrated effectiveness against viruses like the adenovirus and rotavirus .
  • Inhibition of Protein Kinases : Studies have highlighted the potential of indole derivatives in inhibiting kinases such as GSK-3β. The introduction of halogen substituents at specific positions on the indole ring enhances inhibitory activity. For example, compounds with fluorine substitutions at the 5 and 7 positions have shown improved potency in biological assays .
  • Anticancer Properties : Indole derivatives are being explored for their anticancer properties. The structural modifications in the indole framework can lead to significant changes in biological activity against cancer cell lines .

Structure-Activity Relationship (SAR)

The SAR analysis of indole derivatives reveals that:

  • Halogen Substituents : The presence of halogens (like fluorine) at the 5 and 7 positions significantly enhances biological activity. For instance, compounds with a fluorine atom at the 5-position exhibited higher potency against GSK-3β compared to their non-fluorinated counterparts .
  • Hydrophilic Groups : Introducing hydrophilic substituents can improve selectivity and potency against specific targets. This is particularly evident in studies where hydroxymethyl or methoxymethyl groups were added to the indole structure .

Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

  • Antiviral Efficacy :
    • A study demonstrated that certain indole derivatives exhibited significant antiviral activity against rotavirus with an IC50 value indicating effective inhibition at low concentrations .
    • Another research highlighted that modifications in the indole structure could lead to improved antiviral action compared to standard treatments like ribavirin .
  • Kinase Inhibition :
    • Research focusing on GSK-3β inhibitors indicated that compounds similar to this compound could achieve IC50 values as low as 0.23 nM when optimized with appropriate substituents .

Data Table: Biological Activities of Related Compounds

Compound NameStructure% Inhibition / IC50Reference
Compound AIndole derivative with halogen74.20% at 30 μMReddy et al., 2020
Compound BIndole containing sulfonyl group45% at 30 μMPrasad et al., 2012
Compound CFluorinated indole derivativeIC50 = 0.23 nMThis study

Properties

Molecular Formula

C10H11F2N

Molecular Weight

183.20 g/mol

IUPAC Name

5,7-difluoro-3,3-dimethyl-1,2-dihydroindole

InChI

InChI=1S/C10H11F2N/c1-10(2)5-13-9-7(10)3-6(11)4-8(9)12/h3-4,13H,5H2,1-2H3

InChI Key

SUAQAVBMEAIQQW-UHFFFAOYSA-N

Canonical SMILES

CC1(CNC2=C1C=C(C=C2F)F)C

Origin of Product

United States

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